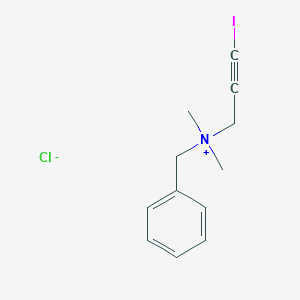
N-Benzyl-3-iodo-N,N-dimethylprop-2-yn-1-aminium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-3-iodo-N,N-dimethylprop-2-yn-1-aminium chloride is a synthetic organic compound that belongs to the class of quaternary ammonium salts It features a benzyl group, an iodine atom, and a dimethylprop-2-yn-1-aminium moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-3-iodo-N,N-dimethylprop-2-yn-1-aminium chloride typically involves the reaction of N,N-dimethylprop-2-yn-1-amine with benzyl iodide in the presence of a suitable base. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature. The resulting product is then treated with hydrochloric acid to form the chloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzyl-3-iodo-N,N-dimethylprop-2-yn-1-aminium chloride undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: The compound can be reduced to form corresponding amines or other reduction products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium cyanide, and sodium thiolate. The reactions are typically carried out in polar solvents such as water or ethanol at elevated temperatures.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. The reactions are typically carried out in acidic or basic media.
Reduction Reactions: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas. The reactions are typically carried out in anhydrous solvents such as ether or tetrahydrofuran.
Major Products Formed
Substitution Reactions: Products include N-Benzyl-3-hydroxy-N,N-dimethylprop-2-yn-1-aminium chloride, N-Benzyl-3-cyano-N,N-dimethylprop-2-yn-1-aminium chloride, and N-Benzyl-3-thio-N,N-dimethylprop-2-yn-1-aminium chloride.
Oxidation Reactions: Products include N-Benzyl-3-iodo-N,N-dimethylprop-2-yn-1-aminium oxide and other oxidation products.
Reduction Reactions: Products include N-Benzyl-3-iodo-N,N-dimethylprop-2-yn-1-amine and other reduction products.
Applications De Recherche Scientifique
N-Benzyl-3-iodo-N,N-dimethylprop-2-yn-1-aminium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: It is used in the study of biological processes involving quaternary ammonium compounds and their interactions with biomolecules.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate and in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of N-Benzyl-3-iodo-N,N-dimethylprop-2-yn-1-aminium chloride involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their structure and function. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Benzyl-3-chloro-N,N-dimethylprop-2-yn-1-aminium chloride
- N-Benzyl-3-bromo-N,N-dimethylprop-2-yn-1-aminium chloride
- N-Benzyl-3-fluoro-N,N-dimethylprop-2-yn-1-aminium chloride
Uniqueness
N-Benzyl-3-iodo-N,N-dimethylprop-2-yn-1-aminium chloride is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and properties compared to its chloro, bromo, and fluoro analogs. The iodine atom enhances the compound’s ability to participate in substitution and oxidation reactions, making it a valuable reagent in synthetic chemistry.
Propriétés
Numéro CAS |
89053-09-8 |
|---|---|
Formule moléculaire |
C12H15ClIN |
Poids moléculaire |
335.61 g/mol |
Nom IUPAC |
benzyl-(3-iodoprop-2-ynyl)-dimethylazanium;chloride |
InChI |
InChI=1S/C12H15IN.ClH/c1-14(2,10-6-9-13)11-12-7-4-3-5-8-12;/h3-5,7-8H,10-11H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
XLGCLKPUABMWJX-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(CC#CI)CC1=CC=CC=C1.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















